
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring fused with a 2,4-dione moiety, and substituted with a 4-methoxyphenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylglycine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as acetic anhydride to yield the desired oxazolidinedione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazolidinedione to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated oxazolidinedione derivatives.
科学的研究の応用
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target organism.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
Comparison
Compared to similar compounds, 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidinedione core structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The presence of both methoxyphenyl and phenyl groups further enhances its versatility in chemical modifications and potential interactions with biological targets.
特性
CAS番号 |
849362-52-3 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-13-9-7-12(8-10-13)17-15(18)14(21-16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChIキー |
IWUXSYHCAVQQMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(OC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


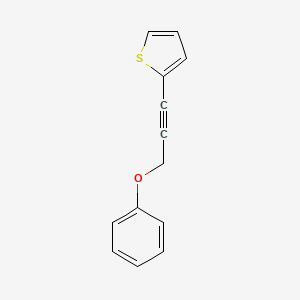
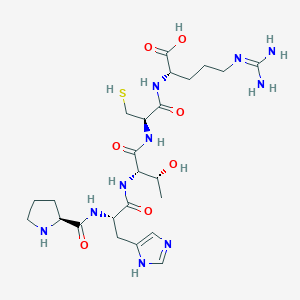
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
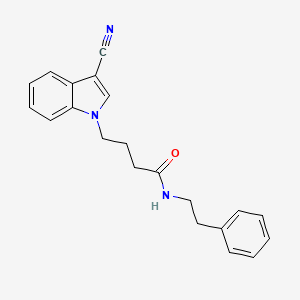
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
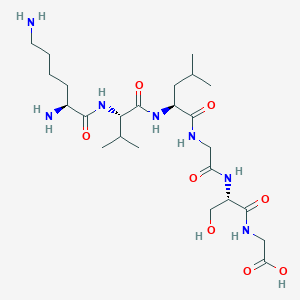

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
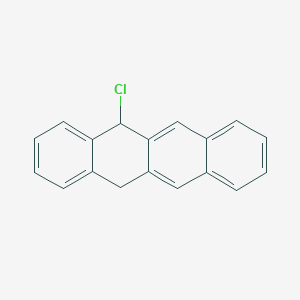
![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
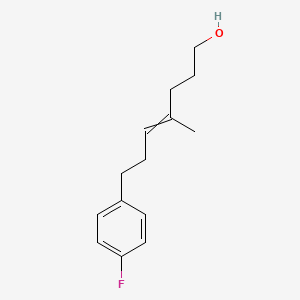
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
